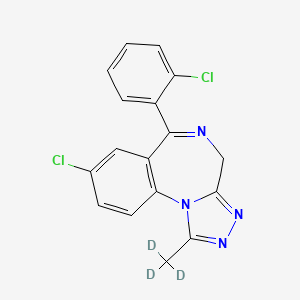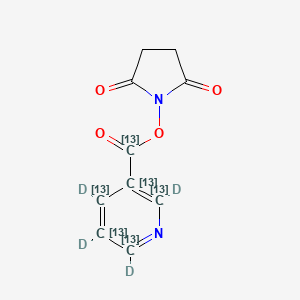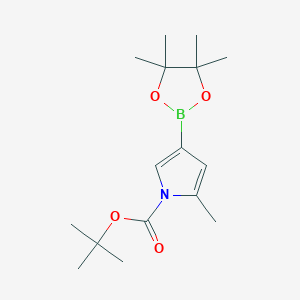
Triazolam-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolam-d3 is a deuterated form of triazolam, a central nervous system depressant belonging to the triazolobenzodiazepine class. It is primarily used as a sedative and hypnotic agent for the short-term treatment of insomnia. The deuterium atoms in this compound replace the hydrogen atoms in the methyl group, which can be useful in pharmacokinetic studies to track the drug’s metabolism and distribution in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triazolam-d3 involves the introduction of deuterium atoms into the triazolam molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process typically occurs under mild conditions to avoid degradation of the triazolam structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuterium incorporation. Quality control measures are stringent to ensure the final product meets the required specifications for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Triazolam-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Halogenation and other substitution reactions can modify the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and halogenated analogs. These products are often studied for their pharmacological properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Triazolam-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of triazolam in the body.
Drug Metabolism Research: It helps in identifying metabolic pathways and the formation of metabolites.
Clinical Research: this compound is used in clinical trials to understand the drug’s behavior in different populations, including those with altered metabolic rates.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify triazolam levels in biological samples
Mecanismo De Acción
Triazolam-d3 exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neurons. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing the permeability of neuronal membranes to chloride ions. This results in sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .
Comparación Con Compuestos Similares
Similar Compounds
Alprazolam: Another triazolobenzodiazepine with similar sedative and anxiolytic properties.
Estazolam: Used for the treatment of insomnia with a longer half-life than triazolam.
Flunitrazolam: Known for its potent sedative effects and used in some countries for short-term treatment of severe insomnia
Uniqueness of Triazolam-d3
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic rate and pathways, offering insights into the drug’s behavior and interactions in the body. This makes this compound a valuable tool in both research and clinical settings .
Propiedades
Número CAS |
112393-65-4 |
|---|---|
Fórmula molecular |
C17H12Cl2N4 |
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
8-chloro-6-(2-chlorophenyl)-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3 |
Clave InChI |
JOFWLTCLBGQGBO-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)


![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)
![2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13449154.png)



![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)

![1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B13449205.png)

